molecular formula C12H11N3O2 B14882083 3-(1H-indol-3-yl)piperazine-2,5-dione

3-(1H-indol-3-yl)piperazine-2,5-dione

Cat. No.: B14882083
M. Wt: 229.23 g/mol
InChI Key: QGDRHNMWPZMCNW-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)piperazine-2,5-dione is a heterocyclic compound that features both an indole and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the Ugi reaction, a multicomponent reaction that allows for the rapid construction of complex molecules. In this reaction, an indole derivative, an isocyanide, an aldehyde, and a carboxylic acid are combined to form the desired product under mild conditions .

Another method involves the cyclization of an indole-containing precursor with a suitable diamine under acidic or basic conditions. This approach often requires the use of protecting groups to ensure selective formation of the piperazine-2,5-dione ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high atom economy. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The piperazine ring can be reduced to form piperazine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other central nervous system functions. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)piperazine-2,5-dione is unique due to its specific combination of an indole and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(1H-indol-3-yl)piperazine-2,5-dione

InChI

InChI=1S/C12H11N3O2/c16-10-6-14-12(17)11(15-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,11,13H,6H2,(H,14,17)(H,15,16)

InChI Key

QGDRHNMWPZMCNW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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